molecular formula C13H14N2 B13290520 N-benzyl-6-methylpyridin-3-amine

N-benzyl-6-methylpyridin-3-amine

Cat. No.: B13290520
M. Wt: 198.26 g/mol
InChI Key: GLEXDYQXIRMFMF-UHFFFAOYSA-N
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Description

N-benzyl-6-methylpyridin-3-amine is an organic compound that belongs to the class of amines It features a benzyl group attached to a 6-methylpyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with benzyl halides under basic conditions. A common method includes:

    Reactants: 6-methylpyridin-3-amine and benzyl chloride or benzyl bromide.

    Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

    Procedure: The mixture is stirred at room temperature or under reflux conditions until the reaction is complete, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-benzyl-6-methylpyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-benzyl-6-methylpyridin-3-amine can be compared with other similar compounds, such as:

    N-benzylpyridin-3-amine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-methylpyridin-3-amine: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzyl-2-methylpyridin-3-amine: The position of the methyl group is different, which can influence the compound’s overall behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-benzyl-6-methylpyridin-3-amine

InChI

InChI=1S/C13H14N2/c1-11-7-8-13(10-14-11)15-9-12-5-3-2-4-6-12/h2-8,10,15H,9H2,1H3

InChI Key

GLEXDYQXIRMFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

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